![molecular formula C14H15NO3S B14622216 Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60263-80-1](/img/structure/B14622216.png)
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the introduction of the sulfonyl group and the oxidation of the pyridine ring. One common method involves the reaction of 2,5-dimethylbenzyl chloride with pyridine under basic conditions to form the intermediate compound. This intermediate is then treated with a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group. Finally, the compound is oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the 1-oxide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically use similar reaction conditions but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove the oxygen from the 1-oxide group, reverting it to the parent sulfonyl compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the parent sulfonyl compound.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-: Lacks the 1-oxide group, making it less reactive in certain oxidation reactions.
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-4-methyl-: Contains an additional methyl group, which can influence its chemical properties and reactivity.
Uniqueness
Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
60263-80-1 |
|---|---|
Molekularformel |
C14H15NO3S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-7-12(2)13(9-11)10-19(17,18)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
ODBZRVDFVMOCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


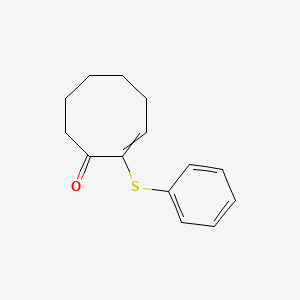
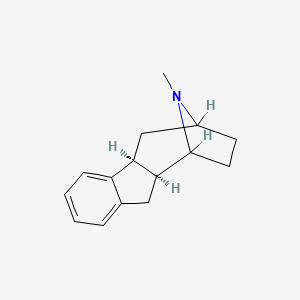


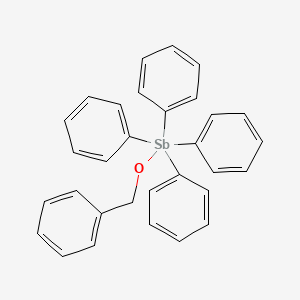


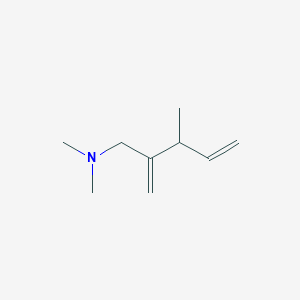
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)

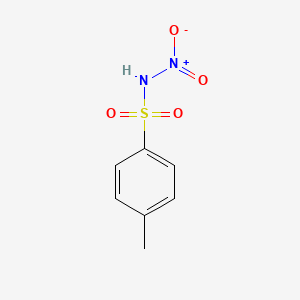
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
